1H,1H,9H-Hexadecafluorononyl acrylate is a fluorinated acrylate compound with the chemical formula C12H6F16O2 and a molecular weight of 502.15 g/mol. It is known for its unique properties derived from the presence of fluorine atoms, which contribute to its low surface energy and hydrophobic characteristics. This compound is classified under acrylate esters, which are widely used in various industrial applications due to their reactivity and versatility.
The synthesis of 1H,1H,9H-Hexadecafluorononyl acrylate typically involves the reaction of hexadecafluorononyl alcohol with acrylic acid or its derivatives. This reaction can be facilitated through various methods:
Technical details regarding the synthesis should include monitoring of reaction progress through techniques such as nuclear magnetic resonance spectroscopy (NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm product formation and purity.
The molecular structure of 1H,1H,9H-Hexadecafluorononyl acrylate consists of a long carbon chain with multiple fluorine substituents.
1H,1H,9H-Hexadecafluorononyl acrylate participates in several chemical reactions typical for acrylates:
Technical details should include specific conditions such as temperature, pressure, and catalysts used during these reactions to optimize yield and product characteristics.
The mechanism of action for 1H,1H,9H-Hexadecafluorononyl acrylate primarily revolves around its ability to polymerize under free radical conditions:
Data regarding polymerization kinetics and mechanisms can be derived from studies using techniques like differential scanning calorimetry (DSC) and rheometry.
Relevant data can be compiled from safety data sheets (SDS) provided by suppliers like Sigma-Aldrich .
1H,1H,9H-Hexadecafluorononyl acrylate has various scientific uses:
1H,1H,9H-Hexadecafluorononyl acrylate (16F-AC) undergoes conventional radical polymerization via a free-radical mechanism initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN). The electron-withdrawing fluorinated side chain influences both reactivity and kinetics. The long perfluorinated tail (C₈F₁₆H₂) creates significant steric hindrance around the vinyl group, moderately reducing propagation rates (kₚ) compared to non-fluorinated acrylates. However, this is counterbalanced by enhanced radical stability due to the inductive effect of fluorine atoms. The polymerization typically proceeds through the characteristic steps of initiation, propagation, and termination, with chain transfer reactions minimized due to the inertness of C-F bonds [1].
A critical characteristic of 16F-AC is its pronounced tendency for surface segregation. During polymerization (particularly in thin films or coatings), the low surface energy fluorinated chains (-CF₂- groups: ~18 mN/m) spontaneously migrate toward the air-polymer interface. This phenomenon, driven by thermodynamic minimization of interfacial free energy, results in a fluorocarbon-enriched surface layer even at low bulk concentrations (1-5 mol%). Hansen solubility parameter (HSP) calculations guide monomer selection for homogeneous mixing prior to segregation, ensuring compatibility with base resins like dimethacrylate. UV-curing processes lock this segregated morphology, producing surfaces with dramatically reduced surface free energy (≤15 mN/m) critical for applications like non-stick coatings [1].
Table 1: Surface Properties of Poly(16F-AC) Segregated Films
Base Resin | 16F-AC Concentration (mol%) | Surface Free Energy (mN/m) | Primary Application Benefit |
---|---|---|---|
Dimethacrylate | 1 | ~20 | Moderate release enhancement |
Dimethacrylate | 5 | ≤15 | Optimal demolding in UV-NIL |
Dimethacrylate | 10 | ≤15 | Saturation of surface effect |
Controlled/living radical polymerization (CLRP) techniques overcome the limitations of conventional radical polymerization for 16F-AC, enabling precise control over molecular weight (Đ < 1.2), chain-end functionality, and complex architecture synthesis. Single Electron Transfer-Living Radical Polymerization (SET-LRP) emerges as a particularly effective method. Utilizing Cu(0) wire catalyst, bis(2-bromopropionyl)ethane initiator, and Me₆-TREN ligand in 2,2,2-trifluoroethanol (TFE) at 25°C, SET-LRP achieves near-quantitative conversion (>93%) and excellent control for semifluorinated acrylates like 16F-AC. TFE is crucial as it solubilizes both the fluorinated monomer and the catalyst complex while suppressing Cu catalyst disproportionation [3].
The high chain-end fidelity enabled by SET-LRP allows synthesis of well-defined telechelic polymers and block copolymers. Bromine-terminated poly(16F-AC) chains serve as macroinitiators for chain extension with hydrophilic monomers (e.g., poly(ethylene glycol) acrylate) or hydrophobic monomers (e.g., methyl methacrylate). Furthermore, the active chain ends facilitate post-polymerization functionalization via "click" reactions like thio-bromo coupling, introducing specific chemical functionalities (e.g., -OH, -COOH, -N₃) at the fluoropolymer chain ends without disrupting the backbone. This precision facilitates the creation of fluorinated blocks within amphiphilic di- or triblock copolymers [3] [2].
Table 2: Controlled Polymerization Performance for 16F-AC
Technique | Conditions | [M]₀/[I]₀ | Conversion (%) | Đ (Mₙ/Mₙ) | Key Advantage |
---|---|---|---|---|---|
SET-LRP | Cu(0)/Me₆-TREN, TFE, 25°C | Up to 260 | >93 | <1.2 | High MW, low Đ, functional ends |
ATRP | Standard Cu/I Ligand System | Moderate | Variable | ~1.3-1.5 | Broader solvent compatibility |
RAFT | Fluorinated CTA Required | Moderate | High | <1.3 | Metal-free, versatile end groups |
While the perfluorinated side chain of poly(16F-AC) is inherently inert, strategic post-polymerization modifications target the acrylate backbone or introduce reactive handles near the fluorinated segments. Cycloaddition reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (iEDDA), are highly efficient "click" methods. These reactions can functionalize moieties incorporated either into the polymer backbone during synthesis (e.g., using functional comonomers) or at the chain ends (from functional initiators in SET-LRP). For instance, an azide group placed near the fluorinated segment allows coupling with alkynylated molecules bearing hydrophilic groups (e.g., sugar derivatives, PEG), creating localized amphiphilicity without altering the bulk fluoropolymer properties [7].
Nucleophilic aromatic substitution (SNAr) offers another pathway if aromatic units are present in the polymer structure. While less common for purely aliphatic poly(acrylates) like poly(16F-AC), copolymerization with electron-deficient aromatic comonomers (e.g., fluorinated styrenics or acceptor units in D-A polymers) creates sites amenable to SNAr. Highly nucleophilic agents (e.g., thiolates, amines, alkoxides) can displace leaving groups (e.g., F, Cl) on these aromatic rings, attaching functional groups in proximity to the fluorinated side chains. This strategy enhances surface reactivity or introduces crosslinking sites [7].
Oxidation/Reduction processes can modify specific functional groups. The terminal -CH₂H group in the 1H,1H,9H isomer offers a rare modifiable site within the fluorocarbon chain itself. Selective oxidation could transform this -CH₂H group into a carboxylic acid (-COOH), significantly increasing hydrophilicity at the terminus of the fluorinated side chain. This creates a surfactant-like structure with a polar head group and a long fluorinated tail directly anchored to the polymer backbone, enabling novel self-assembly behaviors [7].
Copolymerization of 16F-AC with carefully selected comonomers is the primary strategy for designing amphiphilic materials with tailored interfacial properties. UV-curable resin formulations exemplify this approach. Combining 16F-AC with dimethacrylate resins (hydrophobic) induces spontaneous surface segregation upon curing, reducing surface energy. Introducing hydrophilic monomers like hydroxyethyl methacrylate (HEMA) or acrylic acid (AA) creates competing interfacial driving forces. The resulting amphiphilic copolymers assemble into complex morphologies during film formation. Microphase separation occurs, driven by the incompatibility between fluorinated, hydrocarbon, and hydrophilic segments. The nanoscale domain structure and surface composition are governed by monomer ratios, curing conditions, and the relative surface energies [1] [4].
The Hansen Solubility Parameter (HSP) is critical for predicting compatibility and preventing macroscopic phase separation during formulation. 16F-AC has distinct HSPs (δD ≈ 15.5, δP ≈ 5.0, δH ≈ 4.0 MPa¹/²) due to its fluorocarbon chain. Base monomers (e.g., ethylene glycol dimethacrylate, δD ≈ 18.0, δP ≈ 10.0, δH ≈ 7.0 MPa¹/²) and hydrophilic comonomers (e.g., HEMA, δD ≈ 18.0, δP ≈ 12.0, δH ≈ 18.0 MPa¹/²) require careful selection to ensure sufficient initial miscibility (small Δδ values) before polymerization-induced phase separation occurs. Optimized formulations achieve a balance where 16F-AC segregates to the surface, hydrophilic groups anchor within the bulk or at substrate interfaces, and the matrix polymer provides mechanical integrity. This orchestrated segregation is vital for applications like UV-Nanoimprint Lithography (UV-NIL), where low surface energy surfaces facilitate defect-free demolding of nanostructures, while hydrophilic components can enhance adhesion to substrates [1] [5].
Block copolymer architectures, synthesized via techniques like SET-LRP, offer superior control over amphiphilic nanostructure. Diblock copolymers with a poly(16F-AC) block and a poly(ethylene oxide) (PEO) block self-assemble in selective solvents (e.g., water/toluene mixtures) or in the solid state. The insoluble fluorinated block forms the core of micelles or discrete domains, while the hydrophilic PEO block forms the corona or matrix. These nanostructures provide highly ordered surfaces with both ultralow energy (from -CF₃ groups) and reactive or functional sites (from the hydrophilic block), enabling applications in anti-fouling coatings, membranes, and functional surfaces [3] [5].
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